BI 653048

Description

Properties

IUPAC Name |

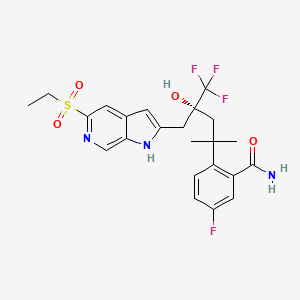

2-[(4R)-4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F4N3O4S/c1-4-35(33,34)19-8-13-7-15(30-18(13)11-29-19)10-22(32,23(25,26)27)12-21(2,3)17-6-5-14(24)9-16(17)20(28)31/h5-9,11,30,32H,4,10,12H2,1-3H3,(H2,28,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIFRJWXYUNPPV-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)CC(CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)C[C@](CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F4N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198784-72-3 | |

| Record name | BI-653048 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198784723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BI-653048 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ33EVH4KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BI 653048: A Dissociated Glucocorticoid Receptor Agonist

Introduction

BI 653048 is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist that has been investigated for its anti-inflammatory properties.[1][2] A key characteristic of this compound is its nature as a "dissociated" GR agonist. This dissociation refers to its differential effects on the two primary modes of GR signaling: transrepression and transactivation.[3][4] The prevailing hypothesis is that the anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression, while the undesirable metabolic and other side effects are linked to transactivation.[5][6] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, preclinical and clinical pharmacology, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

The glucocorticoid receptor is a ligand-dependent transcription factor that, upon binding to an agonist, translocates to the nucleus to regulate gene expression.[4] This regulation occurs through two main pathways:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes. This pathway is associated with many of the metabolic side effects of glucocorticoids.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory genes. This pathway is thought to be the primary driver of the anti-inflammatory effects of glucocorticoids.[5]

This compound is designed to preferentially induce transrepression over transactivation, with the aim of retaining anti-inflammatory efficacy while minimizing the side-effect profile associated with traditional glucocorticoids.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Activity of this compound

| Parameter | This compound | Dexamethasone | Prednisolone | Notes |

| Glucocorticoid Receptor (GR) IC50 | 55 nM[1][7] | ~7.9 nM | Intermediate Potency[5][8] | This compound demonstrates potent binding to the glucocorticoid receptor. |

| IL-6 Inhibition (IC50) | 23 nM[7] | Potent inhibitor | Intermediate Potency | Inhibition of the pro-inflammatory cytokine IL-6 is a key marker of anti-inflammatory activity. |

| MMTV Transactivation (max. eff. %) | 33%[7] | 100% (reference) | High | MMTV promoter activation is a classic in vitro assay for GR transactivation. The lower maximal effect of this compound suggests reduced transactivation potential compared to dexamethasone. |

Table 2: In Vitro Selectivity and Safety Profile of this compound

| Parameter | This compound | Notes |

| Cytochrome P450 Inhibition (IC50) | ||

| CYP1A2 | >50 µM[7] | Low potential for drug-drug interactions mediated by these enzymes. |

| CYP2D6 | 41 µM[7] | |

| CYP2C9 | 12 µM[7] | |

| CYP2C19 | 9 µM[7] | |

| CYP3A4 | 8 µM[7] | |

| hERG Inhibition (IC50) | >30 µM[7] | Low risk of cardiac arrhythmia. |

| Selectivity against other Nuclear Receptors | >100-fold vs. MR and PR[4] | High selectivity for the glucocorticoid receptor over other steroid hormone receptors. |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Collagen-Induced Arthritis

| Dose | Effect on Pannus and Bone Resorption | Effect on Summed Histology Scores |

| 3 mg/kg | Nonsignificant decrease[1][2] | Nonsignificant decrease[1][2] |

| 10 mg/kg | 33% decrease[1][2] | 27% decrease[1][2] |

| 30 mg/kg | 87-96% decrease[1][2] | 87-96% decrease[1][2] |

| ED50 | Not specified | 14 mg/kg[1][2] |

Table 4: Clinical Pharmacodynamic Effects of this compound in Healthy Volunteers

| Biomarker | 200 mg this compound vs. 20 mg Prednisolone | Implication |

| Gene Expression | ||

| IL1R2, ITGB3, SDPR | Reduced expression[9] | Suggests a strong transrepression effect, leading to anti-inflammatory activity. |

| FKBP5, ZBTB16, DDIT4 | Comparable expression[9] | FKBP5 is a classic GR transactivation target gene, suggesting that this compound retains some transactivation activity, similar to prednisolone at the doses tested.[10] |

| Metabolic Parameters | ||

| C-peptide, Glucose, Insulin | Moderate changes compared to prednisolone[9] | Potentially a more favorable metabolic profile, consistent with the dissociated agonist concept. |

| Osteocalcin | Greater reduction[9] | Osteocalcin is a marker of bone formation, and its reduction is a known effect of glucocorticoids. The greater reduction with this compound in this study indicates that not all side-effect profiles may be improved. |

Experimental Protocols

In Vitro Assays

Glucocorticoid Receptor Binding Assay (Illustrative Protocol):

A common method to determine the IC50 for GR binding is a competitive binding assay.

-

Cell Line: A human cell line expressing the glucocorticoid receptor, such as A549 (lung carcinoma) or U-2 OS (osteosarcoma), is typically used.

-

Radioligand: A radiolabeled glucocorticoid, such as [3H]-dexamethasone, is used as the tracer.

-

Procedure:

-

Cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

After reaching equilibrium, the cells are washed to remove unbound ligand.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

IL-6 Inhibition Assay (Illustrative Protocol):

-

Cell Line: A cell line that produces IL-6 upon stimulation, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.

-

Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce IL-6 production.

-

Procedure:

-

Cells are pre-incubated with varying concentrations of this compound.

-

The cells are then stimulated with LPS.

-

After a set incubation period, the supernatant is collected.

-

The concentration of IL-6 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value is the concentration of this compound that causes a 50% reduction in IL-6 production.

-

Preclinical In Vivo Model: Collagen-Induced Arthritis in Rats

The collagen-induced arthritis (CIA) model in rats is a widely used preclinical model for rheumatoid arthritis.

-

Induction:

-

Rats are immunized with an emulsion of bovine type II collagen and an adjuvant (e.g., Freund's incomplete adjuvant).

-

A booster immunization is typically given 7 days after the primary immunization.

-

-

Treatment:

-

This compound was administered orally once daily at doses of 3, 10, and 30 mg/kg.

-

-

Assessment:

-

The development and severity of arthritis are monitored through clinical scoring of paw swelling and inflammation.

-

At the end of the study (e.g., day 9), the animals are euthanized, and their joints are collected for histological analysis.

-

Histological parameters assessed include ankle inflammation, pannus formation, cartilage damage, and bone resorption.

-

Clinical Trial: Lipopolysaccharide (LPS) Challenge in Healthy Volunteers

A lipopolysaccharide (LPS) challenge is used to induce a transient systemic inflammatory response in healthy volunteers to assess the pharmacodynamic effects of anti-inflammatory drugs.

-

Study Design: A multiple parallel-arm dose study was conducted with an intravenous LPS challenge.

-

Procedure:

-

Healthy male subjects received either this compound or prednisolone.

-

Following drug administration, subjects were challenged with a low dose of intravenous LPS. The specific dose of LPS used in the this compound trials is not publicly detailed but is typically in the range of 1-2 ng/kg in similar studies.[11]

-

-

Pharmacodynamic Assessments:

-

Blood samples are collected at multiple time points before and after the LPS challenge.

-

Whole-blood gene expression analysis is performed to measure changes in the expression of GR target genes (e.g., IL1R2, ITGB3, SDPR, FKBP5, ZBTB16, DDIT4).

-

Levels of various biomarkers of inflammation (e.g., cytokines) and metabolic parameters (e.g., glucose, insulin, osteocalcin) are measured.

-

Visualizations

Signaling Pathway of a Dissociated Glucocorticoid Receptor Agonist

Caption: Dissociated GR agonism of this compound.

Experimental Workflow for the Evaluation of this compound

Caption: Evaluation workflow for this compound.

Conclusion

This compound exemplifies the therapeutic strategy of developing dissociated glucocorticoid receptor agonists to separate the anti-inflammatory benefits of GR activation from its associated side effects. Its mechanism of action is centered on the preferential activation of the transrepression pathway over the transactivation pathway. Preclinical studies in a rat model of arthritis demonstrated its anti-inflammatory efficacy, and Phase I clinical trials in healthy volunteers confirmed its pharmacodynamic effects on gene expression, showing a reduction in the expression of pro-inflammatory genes.[1][2][9] While this compound demonstrated comparable anti-inflammatory efficacy to prednisolone in the clinical setting, it did not fully dissociate from all undesirable glucocorticoid-related effects, such as the reduction in osteocalcin.[9] This in-depth analysis of its mechanism of action provides valuable insights for researchers and drug development professionals working on next-generation anti-inflammatory therapies.

References

- 1. Dexamethasone, anti-inflammatory glucocorticoid (CAS 50-02-2) | Abcam [abcam.com]

- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of suppressive potency between prednisolone and prednisolone sodium succinate against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. glpbio.com [glpbio.com]

- 7. Pardon Our Interruption [opnme.com]

- 8. Relative immunosuppressive potency of various corticosteroids measured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical profile of the functionally selective glucocorticoid receptor agonist this compound in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gene–Stress–Epigenetic Regulation of FKBP5: Clinical and Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BI 653048: A Selective Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI 653048 is a nonsteroidal, selective glucocorticoid receptor (GR) agonist that has been investigated for its potential to deliver the anti-inflammatory benefits of traditional glucocorticoids with a more favorable side-effect profile. As a "dissociated" agonist, this compound is designed to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: The Rationale for a Selective Glucocorticoid Receptor Agonist

Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents, but their long-term use is limited by a range of adverse effects, including metabolic disturbances, osteoporosis, and skin atrophy. These effects are primarily attributed to the broad mechanism of action of the glucocorticoid receptor, which involves both transactivation and transrepression of gene expression. The development of selective glucocorticoid receptor agonists (SEGRAs) like this compound aims to dissociate these two pathways, thereby retaining the desired anti-inflammatory effects while minimizing the undesirable side effects.[1][2][3][4]

Mechanism of Action: Transrepression vs. Transactivation

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to a glucocorticoid, translocates to the nucleus. The therapeutic anti-inflammatory effects of glucocorticoids are largely mediated by transrepression , where the GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. In contrast, many of the adverse effects are linked to transactivation , where GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased expression.[2][3]

This compound is designed as a dissociated agonist, meaning it preferentially induces a conformational change in the GR that favors the monomeric state and subsequent transrepression, with reduced capacity to form homodimers and drive transactivation.[5]

Quantitative Data

In Vitro Activity

| Parameter | This compound | Reference |

| GR Binding IC50 (nM) | 55 | [5][6][7] |

| IL-6 Inhibition IC50 (nM) | 23 | [5][7] |

| MMTV Transactivation Max Efficacy (%) | 33 | [5][7] |

| Osteocalcin Expression Max Efficacy (%) | 39 | [5][7] |

In Vitro DMPK Parameters

| Parameter | Value | Reference |

| Aqueous Solubility (pH 6.8, µg/mL) | 30.7 | [5] |

| Caco-2 Permeability (10-6 cm/s) | 6 | [5] |

| Human Microsomal Stability (% QH) | 13 | [5] |

| Rat Microsomal Stability (% QH) | <6 | [5] |

| Human Plasma Protein Binding (%) | 96.1 | [5] |

| Rat Plasma Protein Binding (%) | 91.8 | [5] |

In Vivo Rat Pharmacokinetics

| Parameter | Value | Reference |

| Clearance (% QH) | 16.6 | [5] |

| Mean Residence Time (i.v., h) | 2.6 | [5] |

| Tmax (oral, h) | 1.7 | [5] |

| Cmax (oral, nM) | 1500 (at 10 mg/kg) | [5] |

| Bioavailability (%) | 44 | [5] |

Cytochrome P450 Inhibition

| Isoform | IC50 (µM) | Reference |

| CYP1A2 | >50 | [6][7] |

| CYP2D6 | 41 | [6][7] |

| CYP2C9 | 12 | [6][7] |

| CYP2C19 | 9 | [6][7] |

| CYP3A4 | 8 | [6][7] |

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Competitive)

This protocol describes a representative method for determining the binding affinity of a test compound to the glucocorticoid receptor using a competitive binding assay format.

Methodology:

-

Reagent Preparation:

-

Recombinant human glucocorticoid receptor protein is diluted in an appropriate assay buffer.

-

A fluorescently labeled glucocorticoid ligand (tracer) is prepared at a fixed concentration.

-

This compound is serially diluted to create a range of concentrations.

-

-

Assay Procedure:

-

The assay is performed in a microplate format.

-

To each well, the assay buffer, the fluorescent ligand, and the serially diluted this compound are added.

-

The reaction is initiated by the addition of the GR protein.

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium.

-

-

Data Acquisition:

-

The fluorescence polarization of each well is measured using a plate reader. A high polarization value indicates that the fluorescent ligand is bound to the large GR protein, while a low polarization value indicates that it is unbound and tumbling freely in solution.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the concentration of this compound.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent ligand.

-

The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

In Vitro Cytokine Inhibition Assay (IL-6 & TNF-α)

This protocol outlines a general method for assessing the inhibitory effect of this compound on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) or whole blood.

Methodology:

-

Cell Isolation and Culture:

-

Human PBMCs are isolated from whole blood using density gradient centrifugation.

-

Alternatively, fresh whole blood can be used directly.

-

-

Cell Stimulation and Treatment:

-

Cells are pre-incubated with various concentrations of this compound.

-

Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

-

The cells are incubated for a defined period (e.g., 4-24 hours) to allow for cytokine production and secretion.

-

-

Cytokine Measurement:

-

The cell culture supernatant or plasma is collected.

-

The concentrations of IL-6 and TNF-α are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The cytokine concentrations are plotted against the concentration of this compound.

-

The IC50 value, representing the concentration of this compound that causes 50% inhibition of cytokine production, is calculated.

-

In Vivo Efficacy: Rat Collagen-Induced Arthritis (CIA) Model

The CIA model in rats is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.[8][9][10][11]

Methodology:

-

Induction of Arthritis:

-

Susceptible strains of rats (e.g., Lewis rats) are used.

-

Type II collagen is emulsified with an adjuvant (e.g., Freund's Incomplete Adjuvant).

-

On day 0, rats are immunized via intradermal injection at the base of the tail.

-

A booster injection is typically given on day 7.[11]

-

-

Treatment:

-

This compound is administered orally at different dose levels (e.g., 3, 10, and 30 mg/kg).[5]

-

Dosing can be prophylactic (starting before or at the time of immunization) or therapeutic (starting after the onset of clinical signs of arthritis).

-

-

Assessment of Disease:

-

Animals are monitored regularly for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness.

-

A clinical scoring system is used to quantify the severity of arthritis.

-

Body weight is also monitored as an indicator of general health.

-

-

Terminal Analysis:

-

At the end of the study, animals are euthanized, and hind paws are collected for histopathological analysis.

-

Joints are scored for inflammation, pannus formation, cartilage damage, and bone resorption.[9]

-

Results for this compound in Rat CIA Model:

-

At 3 mg/kg, there were nonsignificant decreases in histology parameters.

-

At 10 mg/kg, there were significant decreases in pannus and bone resorption.

-

At 30 mg/kg, all histological parameters were significantly decreased.[5]

Clinical Development: Phase I Studies in Healthy Volunteers

This compound was evaluated in three Phase I clinical trials in healthy male subjects to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[12][13]

Study Designs

-

Single Ascending Dose (SAD) Study (NCT02217644): The objective of a SAD study is to evaluate the safety, tolerability, and pharmacokinetics of single, increasing doses of a new drug. Small groups of subjects receive a single dose, and the dose is escalated in subsequent groups after the safety of the previous dose has been confirmed.[12][13]

-

Multiple Ascending Dose (MAD) Study (NCT02217631): In a MAD study, subjects receive multiple doses of the drug over a period of time. The objective is to assess the safety and pharmacokinetics of the drug after repeated administration and to determine how the drug accumulates in the body.[13][14]

-

Lipopolysaccharide (LPS) Challenge Study (NCT02224105): This study is designed to assess the in vivo pharmacodynamics and anti-inflammatory efficacy of this compound. Healthy volunteers are administered this compound or placebo, followed by a controlled intravenous challenge with LPS to induce a systemic inflammatory response. The effect of the drug on the inflammatory response is then measured.[13][15]

Key Clinical Findings

-

Pharmacodynamics:

-

Treatment with 200 mg of this compound resulted in a reduced expression of certain inflammatory genes (IL1R2, ITGB3, and SDPR) compared to 20 mg of prednisolone.[12][13]

-

The expression of other GR-responsive genes (FKBP5, ZBTB16, and DDIT4) was comparable between the two treatments.[12][13]

-

Changes in metabolic markers (C-peptide, glucose, and insulin) and cortisol levels were more moderate with this compound compared to prednisolone.[12][13]

-

A greater reduction in osteocalcin, a marker of bone formation, was observed with 200 mg of this compound compared to 20 mg of prednisolone.[12][13]

-

-

Efficacy:

-

Safety:

Conclusion

This compound is a selective glucocorticoid receptor agonist that has demonstrated potent anti-inflammatory effects in preclinical models and in a human LPS challenge study.[5][12][13] Its "dissociated" mechanism of action, which favors transrepression over transactivation, was designed to separate the therapeutic benefits of glucocorticoids from their undesirable side effects. While clinical data in healthy volunteers showed a modulation of some biomarkers that suggested a degree of dissociation, a clear separation of anti-inflammatory effects from all glucocorticoid-associated side effects could not be fully established.[13] Further research and clinical development would be necessary to fully elucidate the therapeutic potential of this compound in inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. toolbox.eupati.eu [toolbox.eupati.eu]

- 3. tandfonline.com [tandfonline.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. toolbox.eupati.eu [toolbox.eupati.eu]

- 8. Multiple Ascending Dose (MAD) Studies - BioPharma Services [biopharmaservices.com]

- 9. Safety and Pharmacokinetics of Single Ascending Doses and Multiple Ascending Doses of CS6253 in Healthy Volunteers [ctv.veeva.com]

- 10. Multiple ascending dose (MAD) – REVIVE [revive.gardp.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. allucent.com [allucent.com]

- 13. Marine-Derived Steroids for Cancer Treatment: Search for Potential Selective Glucocorticoid Receptor Agonists/Modulators (SEGRAMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intradermal lipopolysaccharide challenge as an acute in vivo inflammatory model in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. publications.ersnet.org [publications.ersnet.org]

Unlocking Therapeutic Potential: A Technical Guide to Dissociated Glucocorticoid Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dissociated glucocorticoid receptor agonists (SEGRAs), a promising class of anti-inflammatory compounds. By uncoupling the beneficial anti-inflammatory effects from the detrimental metabolic side effects of traditional glucocorticoids, SEGRAs offer a novel therapeutic strategy for a wide range of inflammatory and autoimmune diseases. This document delves into the core mechanism of action, presents key preclinical data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways.

The Core Concept: Dissociating Transrepression from Transactivation

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. The therapeutic anti-inflammatory actions of glucocorticoids are primarily mediated through a mechanism known as transrepression . In this process, the GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][2] This leads to the suppression of pro-inflammatory gene expression.

Conversely, many of the undesirable side effects of glucocorticoids, including osteoporosis, hyperglycemia, and skin atrophy, are attributed to transactivation .[2][3][4] This process involves the GR homodimer binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased transcription.[2][4]

Dissociated glucocorticoid receptor agonists, also known as Selective Glucocorticoid Receptor Agonists (SEGRAs), are designed to preferentially induce transrepression while having minimal transactivation activity.[2][5][6] This selective modulation of GR signaling is the cornerstone of their improved therapeutic index.[2][6]

Signaling Pathways: Classical vs. Dissociated GR Agonism

The following diagrams illustrate the distinct signaling pathways activated by classical glucocorticoids versus dissociated GR agonists.

Caption: Classical glucocorticoid signaling pathway.

Caption: Dissociated GR agonist (SEGRA) signaling pathway.

Quantitative Pharmacology of Dissociated GR Agonists

The following tables summarize the in vitro pharmacological profiles of representative dissociated GR agonists compared to classical glucocorticoids.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor Binding IC50 (nM) |

| Dexamethasone | 14 ± 6 |

| Prednisolone | 68 ± 30 |

| ZK 216348 | 20.3 ± 2.6 |

| GRM-01 | 12 |

Data for ZK 216348 and GRM-01 from references[7][8].

Table 2: In Vitro Transrepression and Transactivation Activity

| Compound | Transrepression (IL-8 Inhibition IC50, nM) | Transrepression (IL-8 Inhibition Efficacy, %) | Transactivation (TAT Induction EC50, nM) | Transactivation (TAT Induction Efficacy, %) |

| Dexamethasone | 2.6 ± 0.6 | 82 ± 4 | 1.8 ± 0.5 | 100 |

| Prednisolone | 37 ± 11 | 93 ± 2 | 11 ± 4 | 100 |

| ZK 216348 | 36 ± 12 | 87 ± 5 | >1000 | 10 ± 3 |

| GRM-01 | - | - | 60.2 | 31.8 |

Data for ZK 216348 and GRM-01 from references[7][8]. TAT: Tyrosine Aminotransferase.

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of dissociated GR agonists.

Radioligand Binding Assay for GR Affinity

Objective: To determine the binding affinity of a test compound for the glucocorticoid receptor.

Methodology:

-

Receptor Source: Cytosol preparations from Sf9 cells infected with a recombinant baculovirus encoding the human glucocorticoid receptor are used as the source of the receptor.[7]

-

Radioligand: [³H]dexamethasone is used as the radiolabeled ligand.

-

Assay Procedure:

-

A constant concentration of [³H]dexamethasone is incubated with the GR-containing cytosol preparation.

-

Increasing concentrations of the unlabeled test compound are added to compete for binding to the GR.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled dexamethasone.

-

After incubation, bound and free radioligand are separated (e.g., by filtration).

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]dexamethasone (IC50) is calculated using non-linear regression analysis.

Luciferase Reporter Gene Assay for Transactivation and Transrepression

Objective: To quantify the ability of a compound to induce GR-mediated transactivation and transrepression.

Methodology:

-

Cell Line: A suitable mammalian cell line, such as CV-1 or CEM, is used.[4][9]

-

Plasmids:

-

Transactivation Assay: Cells are transiently transfected with a plasmid containing a GR expression vector and a reporter plasmid containing a luciferase gene under the control of a GRE-containing promoter (e.g., MMTV promoter).

-

Transrepression Assay: Cells are transfected with a GR expression vector and a reporter plasmid where the luciferase gene is driven by a promoter responsive to NF-κB or AP-1.

-

-

Assay Procedure:

-

Transfected cells are treated with a range of concentrations of the test compound.

-

For the transrepression assay, cells are also stimulated with an inflammatory agent (e.g., TNF-α or PMA) to activate the NF-κB or AP-1 pathway.

-

After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

-

Data Analysis:

-

Transactivation: The concentration of the compound that produces 50% of the maximal luciferase induction (EC50) is determined.

-

Transrepression: The concentration of the compound that inhibits 50% of the inflammation-induced luciferase activity (IC50) is calculated.

-

In Vivo Model of Acute Inflammation: LPS-Induced Cytokine Release

Objective: To evaluate the in vivo anti-inflammatory efficacy of a dissociated GR agonist.

Methodology:

-

Animal Model: Mice are commonly used for this model.

-

Induction of Inflammation: A systemic inflammatory response is induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[3]

-

Treatment: The test compound or vehicle is administered to the animals (e.g., orally or i.p.) at a specified time before or after the LPS challenge.

-

Endpoint Measurement: At a predetermined time point after LPS administration, blood samples are collected, and the plasma levels of pro-inflammatory cytokines, such as TNF-α and IL-6, are measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of cytokine release by the test compound compared to the vehicle-treated group is calculated.

Experimental and Screening Workflow

The following diagram outlines a typical workflow for the discovery and characterization of dissociated GR agonists.

Caption: A typical screening cascade for SEGRA identification.

Clinical Development and Future Perspectives

Several dissociated GR agonists have entered clinical trials, with some showing promising early results in terms of biomarker modulation and topical applications.[1] However, the development of a systemically available SEGRA with a significantly improved safety profile over classical glucocorticoids remains a key objective in the field.[1] Ongoing research is focused on further refining the selectivity of these compounds and translating their preclinical promise into clinical reality for patients with a variety of inflammatory disorders. While some clinical trials for compounds like fosdagrocorat and mapracorat have been put on hold, the knowledge gained from these studies continues to inform the development of next-generation SEGRAs.[10] The quest for a safer glucocorticoid therapy continues, with dissociated GR agonists representing a major step forward in this endeavor.

References

- 1. books.rsc.org [books.rsc.org]

- 2. pnas.org [pnas.org]

- 3. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

- 4. Combination of a selective activator of the glucocorticoid receptor Compound A with a proteasome inhibitor as a novel strategy for chemotherapy of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. models of inflammation [zp2.hub.inrae.fr]

- 7. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. ijpras.com [ijpras.com]

BI 653048: A Dissociated Profile of Transrepression and Transactivation

For Researchers, Scientists, and Drug Development Professionals

BI 653048 is a selective, non-steroidal glucocorticoid receptor (GR) agonist that has garnered attention for its "dissociated" pharmacological profile.[1] This technical guide delves into the core of its mechanism, exploring the fine balance between its anti-inflammatory effects, primarily mediated by transrepression, and its potential for side effects, often linked to transactivation. The development of such selective glucocorticoid receptor modulators (SEGRMs) represents a significant effort to improve the therapeutic index of glucocorticoids, aiming to retain their potent anti-inflammatory properties while minimizing adverse effects like metabolic disturbances and osteoporosis.[2][3]

Quantitative Data Summary

The following tables provide a structured overview of the available quantitative data for this compound, facilitating a clear comparison of its activity in various assays.

In Vitro Activity

| Parameter | Value | Description |

| GR Binding IC50 | 55 nM | Concentration required to inhibit 50% of radioligand binding to the glucocorticoid receptor.[4] |

| IL-6 Inhibition IC50 | 23 nM | Concentration required to inhibit 50% of TNF-α-stimulated IL-6 production in A549 cells, a measure of transrepression.[5] |

| IL-6 Inhibition Max. Efficacy | 88% | Maximum inhibition of IL-6 production compared to dexamethasone (defined as 100%).[1] |

| MMTV Max. Efficacy | 33% | Maximum activation of the MMTV promoter, a GRE-driven reporter assay for transactivation, compared to dexamethasone.[1] |

| Osteocalcin Max. Efficacy | 39% | Maximum inhibition of osteocalcin expression, a marker for potential osteoporosis risk (transactivation-mediated), compared to dexamethasone.[1] |

In Vivo Efficacy (Rat Collagen-Induced Arthritis Model)

| Dose | Effect on Pannus and Bone Resorption | Effect on Summed Histology Scores |

| 3 mg/kg | Non-significant decrease | Non-significant decrease |

| 10 mg/kg | 33% decrease (significant) | 27% decrease (significant) |

| 30 mg/kg | 87-96% decrease (significant) | Significant decrease |

| ED50 | Not Reported | 14 mg/kg |

Data from a 9-day study with daily oral administration.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Glucocorticoid Receptor (GR) Binding Assay

Objective: To determine the binding affinity of this compound to the human glucocorticoid receptor.

Methodology:

-

Receptor Source: Cytosol preparations from Sf9 cells infected with a recombinant baculovirus encoding the human GR are used.

-

Radioligand: A radiolabeled glucocorticoid, such as [3H]-dexamethasone, is used as the tracer.

-

Assay Principle: The assay is based on the principle of competitive binding. A fixed concentration of the radioligand is incubated with the GR preparation in the presence of increasing concentrations of the test compound (this compound).

-

Incubation: The binding reaction is allowed to reach equilibrium.

-

Separation: Bound and free radioligand are separated, typically by filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

IL-6 Inhibition Assay (Transrepression)

Objective: To assess the ability of this compound to repress the expression of the pro-inflammatory cytokine IL-6.

Methodology:

-

Cell Line: Human lung adenocarcinoma A549 cells, which endogenously express the GR, are commonly used.

-

Stimulation: Cells are stimulated with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), to induce the expression and secretion of IL-6.

-

Treatment: Cells are co-treated with the inflammatory stimulus and varying concentrations of this compound or a reference glucocorticoid (e.g., dexamethasone).

-

Incubation: The cells are incubated for a sufficient period to allow for IL-6 production and secretion into the cell culture supernatant.

-

Quantification: The concentration of IL-6 in the supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of IL-6 production, is determined. The maximum efficacy is calculated relative to the maximal inhibition achieved with the reference compound.

MMTV Reporter Gene Assay (Transactivation)

Objective: To measure the ability of this compound to activate gene transcription through glucocorticoid response elements (GREs).

Methodology:

-

Cell Line: A suitable host cell line is transiently or stably transfected with two plasmids.

-

Reporter Plasmid: This plasmid contains a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a promoter containing multiple copies of the Mouse Mammary Tumor Virus (MMTV) long terminal repeat, which is rich in GREs.

-

GR Expression Plasmid: If the host cell line does not express sufficient levels of the GR, a second plasmid encoding the human GR is co-transfected.

-

Treatment: Transfected cells are treated with varying concentrations of this compound or a reference glucocorticoid.

-

Incubation: Cells are incubated to allow for GR activation, binding to the MMTV promoter, and expression of the reporter gene.

-

Lysis and Detection: Cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The maximal efficacy of this compound is expressed as a percentage of the maximal activation achieved with the reference glucocorticoid.

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the core concepts of GR signaling and the experimental approach to characterizing compounds like this compound.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pardon Our Interruption [opnme.com]

BI 653048: A Technical Guide to a Dissociated Non-Steroidal Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BI 653048, a selective, non-steroidal glucocorticoid receptor (GR) agonist. The information presented herein is intended to support research and development efforts in the fields of immunology, inflammation, and drug discovery.

Chemical Structure and Properties

This compound is a synthetic, non-steroidal small molecule with a molecular weight of 515.52 g/mol .[1] Its chemical identity is defined by the CAS Number 1198784-72-3.[1]

| Property | Value | Reference |

| Molecular Formula | C23H25F4N3O5S | [1] |

| Molecular Weight | 515.52 | [1] |

| CAS Number | 1198784-72-3 | [1] |

Mechanism of Action: A Dissociated Glucocorticoid Receptor Agonist

This compound is a potent and selective agonist of the glucocorticoid receptor (GR) with an IC50 of 55 nM.[1] A key characteristic of this compound is its "dissociated" profile, meaning it differentially modulates the two main signaling pathways of the GR: transrepression and transactivation.[2][3]

It is hypothesized that the anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression , where the GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[4][5] Conversely, many of the undesirable side effects of glucocorticoid therapy are thought to be associated with transactivation , where GR homodimers bind to glucocorticoid response elements (GREs) on DNA to activate gene expression.[4][6]

This compound is designed to preferentially induce transrepression over transactivation, with the aim of retaining anti-inflammatory efficacy while reducing the potential for side effects.

Below is a diagram illustrating the dissociated mechanism of action of this compound.

Caption: Dissociated signaling of this compound via the glucocorticoid receptor.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in various assays, demonstrating its potency and selectivity.

| Assay | Parameter | Value | Reference |

| Glucocorticoid Receptor Binding | IC50 | 55 nM | [1] |

| IL-6 Inhibition (TNF-stimulated mouse RAW cells) | IC50 | 100 nM | [1] |

| CYP450 Inhibition | CYP1A2 IC50 | 50 µM | [1] |

| CYP2D6 IC50 | 41 µM | [1][2] | |

| CYP2C9 IC50 | 12 µM | [1][2] | |

| CYP2C19 IC50 | 9 µM | [1][2] | |

| CYP3A4 IC50 | 8 µM | [1][2] | |

| hERG Ion Channel Affinity | IC50 | >30 µM | [1][2] |

Pharmacokinetics

Pharmacokinetic studies have been conducted to evaluate the drug-like properties of this compound.

| Parameter | Species | Value | Reference |

| Plasma Protein Binding | Human | 91.8% | [2] |

| Rat | 96.1% | [2] | |

| Dog | 97.4% | [2] | |

| Microsomal Stability (% QH) | Human | 13 | [2] |

| Rat | <6 | [2] | |

| Hepatocyte Stability (% QH) | Human | 13 | [2] |

| Rat | 23 | [2] | |

| Dog | <7 | [2] | |

| Caco-2 Permeability (A-B) | 6 x 10⁻⁶ cm/s | [2] | |

| Caco-2 Efflux Ratio | 3.5 | [2] |

In Vivo Efficacy

The anti-inflammatory efficacy of this compound has been demonstrated in a rat model of collagen-induced arthritis.[2]

| Species | Model | Dosing | Key Findings | ED50 | Reference |

| Rat | Collagen-Induced Arthritis | 3, 10, 30 mg/kg, qd, p.o. | Dose-dependent reduction in ankle inflammation, pannus formation, cartilage damage, and bone resorption. Significant decreases in all parameters at 30 mg/kg. | 14 mg/kg (for summed histology scores) | [2] |

Clinical Studies

This compound has been evaluated in Phase I clinical trials in healthy male subjects to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[7][8][9] In these studies, the effects of this compound were compared to the conventional glucocorticoid, prednisolone.[7][8][9]

Key findings from these trials include:

-

Anti-inflammatory Efficacy: 200 mg of this compound demonstrated comparable anti-inflammatory efficacy to 20 mg of prednisolone, as measured by the inhibition of lipopolysaccharide-induced cytokine secretion (IL-6 and TNF-α).[9]

-

Biomarker Modulation: Treatment with 200 mg of this compound resulted in a reduced expression of certain genes (IL1R2, ITGB3, and SDPR) compared to 20 mg of prednisolone, while the expression of other glucocorticoid-responsive genes (FKBP5, ZBTB16, and DDIT4) was comparable.[7][8]

-

Metabolic Effects: Changes in C-peptide, glucose, and insulin levels were moderate with this compound compared to prednisolone.[7][8]

-

Bone Metabolism: A greater reduction in osteocalcin, a marker of bone formation, was observed with 200 mg of this compound compared to 20 mg of prednisolone.[7][8]

-

Safety and Tolerability: this compound was generally well-tolerated in healthy subjects.[7][8][9]

Experimental Protocols

In Vitro IL-6 Inhibition Assay (General Protocol)

The inhibitory effect of this compound on IL-6 production is a key measure of its anti-inflammatory activity. A general protocol for such an assay using a cell line like mouse RAW 264.7 macrophages is as follows:

-

Cell Culture: RAW 264.7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1-2 hours).

-

Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce the production of IL-6.

-

Incubation: The plates are incubated for a further period (e.g., 18-24 hours) to allow for IL-6 secretion into the cell culture supernatant.

-

Supernatant Collection: The cell culture supernatant is collected from each well.

-

IL-6 Quantification: The concentration of IL-6 in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of IL-6 inhibition at each concentration of this compound is calculated relative to the vehicle-treated, stimulated control. The IC50 value is then determined by non-linear regression analysis.

In Vivo Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used preclinical model for rheumatoid arthritis. The following is a detailed protocol for inducing and evaluating arthritis in rats and for testing the efficacy of a therapeutic agent like this compound.[10][11][12]

Workflow Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. opnme.com [opnme.com]

- 3. opnme.com [opnme.com]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Clinical profile of the functionally selective glucocorticoid receptor agonist this compound in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Modeling Corticosteroid Effects in a Rat Model of Rheumatoid Arthritis I: Mechanistic Disease Progression Model for the Time Course of Collagen-Induced Arthritis in Lewis Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chondrex.com [chondrex.com]

- 12. researchgate.net [researchgate.net]

BI 653048: An In-Depth Technical Guide on a Dual-Activity Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI 653048, also known as Compound 103, is a molecule that has been investigated for two distinct biological activities. Primarily, it is characterized as a selective, nonsteroidal glucocorticoid (GC) agonist.[1][2] Additionally, patent literature identifies this compound as an inhibitor of the Hepatitis C Virus (HCV) NS3 protease.[3] This guide provides a comprehensive overview of the available technical information regarding this compound, with a focus on its reported role as an HCV NS3 protease inhibitor. However, it is critical to note that while the HCV inhibitory activity is cited, specific quantitative data and detailed experimental protocols for this activity are not extensively available in the public domain. This document synthesizes the known information and provides general methodologies relevant to the assessment of HCV NS3 protease inhibitors.

Glucocorticoid Agonist Activity of this compound

This compound has been more thoroughly documented as a selective glucocorticoid agonist.[1][2][4] This activity is associated with anti-inflammatory effects.[1][2] Clinical trials have been conducted to evaluate its safety, tolerability, and pharmacokinetics as a glucocorticoid agonist.[5][6]

Table 1: In Vitro Activity of this compound as a Glucocorticoid Agonist and its Effects on Cytochrome P450 Isoforms and hERG Channel

| Target | Parameter | Value | Reference |

| Glucocorticoid Receptor (GC) | IC50 | 55 nM | [1] |

| TNF-stimulated IL-6 production | IC50 | 100 nM | [1] |

| CYP1A2 | IC50 | 50 µM | [1] |

| CYP2D6 | IC50 | 41 µM | [1] |

| CYP2C9 | IC50 | 12 µM | [1] |

| CYP2C19 | IC50 | 9 µM | [1] |

| CYP3A4 | IC50 | 8 µM | [1] |

| hERG ion channel | IC50 | >30 µM | [1] |

This compound as an HCV NS3 Protease Inhibitor

The characterization of this compound as an HCV NS3 protease inhibitor primarily originates from patent WO2005028501A1, where it is referred to as Compound 103.[3] The NS3/4A protease is a critical enzyme in the HCV replication cycle, responsible for cleaving the viral polyprotein into mature non-structural proteins.[3][7][8] Inhibition of this protease is a clinically validated strategy for the treatment of HCV infection.[3][7][8]

Mechanism of Action: HCV NS3/4A Protease Inhibition

The HCV NS3 protein, in complex with its cofactor NS4A, forms a serine protease that is essential for viral replication. This protease cleaves the HCV polyprotein at four specific sites, leading to the maturation of non-structural proteins that are vital for the formation of the viral replication complex. By inhibiting the NS3/4A protease, compounds like this compound can disrupt the viral life cycle and reduce viral loads.[1]

Figure 1. Simplified schematic of HCV replication and the inhibitory action of this compound on the NS3/4A protease.

Experimental Protocols

While specific protocols for this compound are not publicly available, this section outlines general methodologies used to characterize HCV NS3 protease inhibitors.

HCV NS3/4A Protease Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant NS3/4A protease.

Principle: A synthetic peptide substrate containing a cleavage site for the NS3/4A protease and linked to a reporter system (e.g., FRET) is used. In the absence of an inhibitor, the protease cleaves the substrate, leading to a change in the reporter signal. The inhibitory activity is quantified by measuring the reduction in signal in the presence of the test compound.

General Protocol:

-

Reagents: Purified recombinant HCV NS3/4A protease, a fluorogenic peptide substrate, assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside).

-

Procedure: a. The test compound (e.g., this compound) is serially diluted and pre-incubated with the NS3/4A protease in the assay buffer. b. The reaction is initiated by adding the fluorogenic substrate. c. The fluorescence is monitored over time using a plate reader.

-

Data Analysis: The rate of substrate cleavage is determined, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

HCV Replicon Assay

This cell-based assay assesses the ability of a compound to inhibit HCV RNA replication in a cellular context.

Principle: Human hepatoma cells (e.g., Huh-7) are engineered to contain a subgenomic HCV replicon that autonomously replicates. The replicon often contains a reporter gene (e.g., luciferase) whose expression level correlates with the level of HCV RNA replication.

General Protocol:

-

Cell Culture: HCV replicon-containing cells are seeded in microplates.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound.

-

Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Reporter Gene Assay: The level of reporter gene expression (e.g., luciferase activity) is measured.

-

Data Analysis: The EC50 value, the concentration at which the compound inhibits HCV replication by 50%, is determined. A cytotoxicity assay is also performed in parallel to ensure that the observed inhibition is not due to general cellular toxicity.

Figure 2. General experimental workflow for an HCV replicon assay to determine the antiviral efficacy of a compound.

Resistance Profiling

Principle: To identify mutations in the HCV NS3 protease that confer resistance to an inhibitor, long-term culture of HCV replicon cells in the presence of the compound is performed. Resistant colonies are selected and the NS3 gene is sequenced to identify mutations.

General Protocol:

-

Selection: HCV replicon cells are cultured in the presence of a selective concentration of the inhibitor.

-

Isolation: Resistant cell colonies are isolated and expanded.

-

RNA Extraction and Sequencing: Total RNA is extracted from the resistant cells, and the NS3 region of the HCV genome is amplified by RT-PCR and sequenced.

-

Analysis: The identified mutations are compared to the wild-type sequence to identify resistance-associated substitutions.

Conclusion

This compound is a compound with a well-defined profile as a selective nonsteroidal glucocorticoid agonist. While it is also cited as an HCV NS3 protease inhibitor, detailed public data on this specific activity is lacking. The experimental protocols and conceptual frameworks provided in this guide are based on established methodologies for the evaluation of HCV NS3 protease inhibitors and can serve as a reference for the potential assessment of this compound's anti-HCV activity. Further research and data release would be necessary to fully elucidate the potential of this compound as a therapeutic agent for HCV infection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. Clinical profile of the functionally selective glucocorticoid receptor agonist this compound in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. US9242917B2 - Crystal forms of a HCV protease inhibitor - Google Patents [patents.google.com]

The Dawn of a New Era in Anti-Inflammatory Therapy: A Technical Guide to the Discovery and Development of Nonsteroidal Glucocorticoid Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development of nonsteroidal glucocorticoid receptor (GR) agonists, a promising class of therapeutics designed to mitigate the debilitating side effects associated with traditional glucocorticoid therapy. By dissociating the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation), these novel compounds offer the potential for safer long-term treatment of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the underlying science, key chemical classes, quantitative pharmacological data, detailed experimental protocols, and the strategic workflow for the development of these next-generation anti-inflammatory agents.

Introduction: The Rationale for Nonsteroidal GC Agonists

Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents that have been a cornerstone of therapy for a wide range of conditions for decades.[1][2] However, their long-term use is hampered by a significant burden of adverse effects, including osteoporosis, metabolic syndrome, skin atrophy, and hypothalamic-pituitary-adrenal (HPA) axis suppression.[1][2] The therapeutic actions of GCs are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor.[2] The prevailing hypothesis is that the anti-inflammatory effects of GR activation are largely due to the repression of pro-inflammatory gene expression (transrepression), while the undesirable metabolic effects are mainly caused by the activation of other target genes (transactivation).[3][4] This dichotomy has driven the quest for "dissociated" or selective GR modulators (SEGRMs) or agonists (SEGRAs) that preferentially induce transrepression over transactivation, thereby retaining therapeutic efficacy with an improved safety profile.[2][5][6] Nonsteroidal scaffolds offer greater chemical diversity and the potential for improved pharmacokinetic and pharmacodynamic properties compared to traditional steroidal GCs.[1][7]

The Glucocorticoid Receptor Signaling Pathway

The glucocorticoid receptor resides in the cytoplasm in an inactive state, complexed with chaperone proteins such as heat shock protein 90 (HSP90). Upon binding to a GC agonist, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. Once in the nucleus, the GR can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription. This mechanism is associated with many of the metabolic side effects of GCs.

-

Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. This protein-protein interaction prevents the transcription of inflammatory cytokines, chemokines, and adhesion molecules, and is believed to be the primary driver of the anti-inflammatory effects of GCs.

The goal in the development of nonsteroidal GC agonists is to identify compounds that selectively promote the transrepression pathway while minimizing transactivation.

Key Chemical Classes of Nonsteroidal GC Agonists

A diverse range of chemical scaffolds have been investigated in the pursuit of dissociated nonsteroidal GR agonists. Some of the most prominent classes include:

-

Aryl Pyrazoles: This class of compounds has been extensively explored, with some demonstrating potent GR binding and transrepression activity. They often mimic the A-ring of steroidal GCs.

-

Azaindoles: These compounds have shown promise as potent and selective GR modulators, with some advancing to clinical trials. Structure-activity relationship (SAR) studies have focused on optimizing their dissociation profiles.

-

Dihydro- and Tetrahydroquinolines: These scaffolds have also yielded potent GR agonists with dissociated properties.

-

Benzoxazines: This class has been investigated for its potential to produce non-steroidal GR agonists with improved therapeutic indices.

-

1,3-Benzothiazole Analogs: Identified through virtual screening, these compounds represent a newer class of genuine selective GR agonists.[4]

Quantitative Pharmacological Data

The following table summarizes publicly available quantitative data for selected nonsteroidal GC agonists, providing a basis for comparison of their binding affinities and functional activities. It is important to note that assay conditions can vary between studies, which may influence the absolute values.

| Compound | GR Binding Affinity (Ki or IC50, nM) | Transrepression (NF-κB) (IC50, nM) | Transactivation (MMTV) (EC50, nM) | Max. Efficacy (Transrepression) (% vs. Dexamethasone) | Max. Efficacy (Transactivation) (% vs. Dexamethasone) |

| Dexamethasone | 1.8 - 7.9 | 0.5 - 2.2 | 3.6 - 36 | 100% | 100% |

| ZK-216348 | ~3 | ~10 | ~100 | ~100% | <20% |

| Compound A (CpdA) | >1000 | ~1000 | Inactive | ~80% | ~0% |

| Org 214007-0 | ~5 | ~1 | ~50 | ~100% | ~30% |

| AZD5423 | 0.4 | 0.1 | 1.6 | 106% | 47% |

| Mapracorat | 1.1 | 0.5 | 2.8 | 100% | 45% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and development of nonsteroidal GC agonists.

Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a test compound for the glucocorticoid receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled GR ligand for binding to the receptor.

Materials and Reagents:

-

Purified recombinant human GR

-

Radiolabeled GR ligand (e.g., [3H]-dexamethasone) or fluorescently labeled GR ligand

-

Test compounds

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation vials and fluid (for radiolabeled assay) or black microplates (for fluorescent assay)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a microplate or microcentrifuge tubes, add a fixed concentration of radiolabeled or fluorescently labeled GR ligand.

-

Add the various concentrations of the test compound or vehicle control.

-

Initiate the binding reaction by adding a fixed concentration of purified GR.

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate the bound from free ligand. For radiolabeled assays, this is often done by filtration through a glass fiber filter, followed by washing. For fluorescent polarization assays, no separation step is needed.

-

Quantify the amount of bound ligand using a scintillation counter or fluorescence plate reader.

-

Plot the percentage of inhibition of labeled ligand binding against the log concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

NF-κB Transrepression Luciferase Reporter Assay

Objective: To measure the ability of a test compound to inhibit NF-κB-mediated gene transcription, as a measure of GR transrepression.

Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB response elements. Activation of the NF-κB pathway induces luciferase expression, which can be inhibited by a GR agonist that promotes transrepression.

Materials and Reagents:

-

A suitable human cell line (e.g., A549, HEK293)

-

Cell culture medium and supplements

-

A plasmid vector containing an NF-κB-luciferase reporter construct

-

A plasmid vector for a constitutively expressed control reporter (e.g., Renilla luciferase or β-galactosidase) for normalization

-

Transfection reagent

-

An NF-κB activator (e.g., TNF-α or IL-1β)

-

Test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the NF-κB-luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.

-

After 24-48 hours, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

-

Pre-incubate with the test compounds for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a further period (e.g., 6-8 hours).

-

Lyse the cells and measure the luciferase and control reporter activities using a luminometer according to the manufacturer's instructions.

-

Normalize the NF-κB-driven luciferase activity to the control reporter activity.

-

Plot the percentage of inhibition of NF-κB activity against the log concentration of the test compound.

-

Calculate the IC50 value, representing the concentration of the compound that causes 50% of the maximal transrepression.

MMTV Transactivation Luciferase Reporter Assay

Objective: To measure the ability of a test compound to activate GR-mediated gene transcription, as a measure of transactivation.

Principle: This cell-based assay uses a luciferase reporter gene driven by the mouse mammary tumor virus (MMTV) promoter, which contains GREs. A GR agonist will induce the expression of luciferase in cells co-transfected with a GR expression vector and the MMTV-luciferase reporter.

Materials and Reagents:

-

A suitable human cell line (e.g., HeLa, CV-1)

-

Cell culture medium and supplements

-

A plasmid vector containing an MMTV-luciferase reporter construct

-

A plasmid vector for GR expression (if the cell line does not endogenously express sufficient GR)

-

A plasmid vector for a constitutively expressed control reporter for normalization

-

Transfection reagent

-

Test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the MMTV-luciferase reporter plasmid, the GR expression plasmid (if necessary), and the control reporter plasmid.

-

After 24-48 hours, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 18-24 hours).

-

Lyse the cells and measure the luciferase and control reporter activities.

-

Normalize the MMTV-driven luciferase activity to the control reporter activity.

-

Plot the fold induction of luciferase activity against the log concentration of the test compound.

-

Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal transactivation.

Drug Discovery and Development Workflow

The discovery and development of nonsteroidal GC agonists follows a structured, multi-stage process, from initial hit identification to preclinical and clinical evaluation.

Conclusion and Future Directions

The development of nonsteroidal glucocorticoid receptor agonists represents a significant advancement in the field of anti-inflammatory therapeutics. By leveraging a deep understanding of the molecular mechanisms of GR signaling, researchers are making strides in designing compounds that separate the desired anti-inflammatory effects from the deleterious metabolic side effects. The diverse chemical scaffolds under investigation, coupled with sophisticated screening and evaluation methodologies, have led to the identification of promising clinical candidates.[1] While challenges remain in translating preclinical dissociation to clinical benefit, the continued exploration of novel chemical matter and a deeper understanding of the nuances of GR biology hold the promise of delivering safer and more effective treatments for a multitude of inflammatory diseases. The future of this field will likely involve the use of advanced computational modeling, systems biology approaches to understand the full impact of GR modulation, and the identification of biomarkers to predict patient response to these selective therapies.

References

- 1. books.rsc.org [books.rsc.org]

- 2. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and development of glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of New non-steroidal selective glucocorticoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

BI 653048: A Technical Guide to Target Selectivity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity and off-target profile of BI 653048, a nonsteroidal, dissociated glucocorticoid receptor (GR) agonist. The information presented herein is intended to support research and development activities by providing detailed data and methodologies related to the compound's pharmacological characterization.

Executive Summary

This compound is a selective agonist of the glucocorticoid receptor, designed to exhibit a "dissociated" profile. This implies a differential regulation of gene transrepression and transactivation, with the therapeutic goal of retaining anti-inflammatory effects while minimizing the adverse effects associated with traditional glucocorticoids. This document details the in vitro data defining its selectivity for the GR over other nuclear receptors and its interaction with a panel of off-target proteins, including cytochrome P450 (CYP) enzymes and the hERG ion channel. The methodologies for the key experiments are also described to provide context for the presented data.

Target Selectivity Profile

This compound demonstrates potent and selective agonism of the glucocorticoid receptor. Its selectivity has been characterized against other closely related nuclear receptors.

Quantitative Data for Target Selectivity

| Target | Assay Type | Metric | Value | Reference(s) |

| Glucocorticoid Receptor (GR) | Binding Assay | IC50 | 55 nM | [1] |

| Mineralocorticoid Receptor (MR) | Not Specified | Fold Selectivity vs. GR | > 100-fold | [2] |

| Progesterone Receptor (PR) | Not Specified | Fold Selectivity vs. GR | > 100-fold | [2] |

Glucocorticoid Receptor Signaling Pathway

The primary mechanism of action of this compound is through the activation of the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two main pathways: transrepression and transactivation. The "dissociated" nature of this compound suggests a preference for the transrepression pathway, which is associated with anti-inflammatory effects, over the transactivation pathway, which is linked to many of the undesirable side effects of glucocorticoids.

Off-Target Effects

A thorough assessment of off-target interactions is crucial for understanding the complete pharmacological profile of a compound. This compound has been evaluated against a broad panel of targets to identify potential off-target liabilities.

Quantitative Data for Off-Target Effects

| Target | Assay Type | Metric | Value | Reference(s) |

| Ion Channel | ||||

| hERG | Electrophysiology | IC50 | > 30 µM | [1][3] |

| CYP Enzymes | ||||

| CYP1A2 | Inhibition Assay | IC50 | > 50 µM | [1][3] |

| CYP2C9 | Inhibition Assay | IC50 | 12 µM | [1][3] |

| CYP2C19 | Inhibition Assay | IC50 | 9 µM | [1][3] |

| CYP2D6 | Inhibition Assay | IC50 | 41 µM | [1][3] |

| CYP3A4 | Inhibition Assay | IC50 | 8 µM | [1] |

| Other | ||||

| Eurofins Safety Panel 44™ | Various Assays | % Inhibition @ 10 µM | No significant hits (>25% inhibition) | [3] |

| HCV NS3 Protease | Not Specified | Activity | Inhibitor | [1] |

Experimental Workflow for Off-Target Profiling

The assessment of off-target effects typically follows a tiered approach, starting with broad screening panels and followed by more detailed characterization of any identified hits.

Detailed Methodologies

While the specific, proprietary details of the assays conducted by contract research organizations are not publicly available, the following sections describe the standard, widely accepted methodologies for the key experiments cited.

Glucocorticoid Receptor Binding Assay

-

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the glucocorticoid receptor.

-

Protocol Outline:

-

A source of glucocorticoid receptor is prepared, typically from cell lysates or purified recombinant protein.

-

The receptor preparation is incubated with a fixed concentration of a radiolabeled GR ligand (e.g., [³H]-dexamethasone).

-

Increasing concentrations of the test compound (this compound) are added to compete with the radiolabeled ligand for binding to the receptor.

-

After reaching equilibrium, the receptor-bound and free radioligand are separated (e.g., by filtration).

-

The amount of radioactivity bound to the receptor is measured using a scintillation counter.

-

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration, and the IC50 value is determined by non-linear regression analysis.

-

Cytochrome P450 (CYP) Inhibition Assay

-

Principle: This assay evaluates the potential of a test compound to inhibit the metabolic activity of major CYP isoforms.